molecular formula C21H23FN2O4 B2702586 [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794909-26-4

[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No. B2702586
CAS RN: 1794909-26-4
M. Wt: 386.423
InChI Key: ZZUGISVORNEDOF-UHFFFAOYSA-N
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Description

“[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate” is a chemical compound that contains a piperazine moiety . Piperazine derivatives are known to have various therapeutic potentials . They are often used in the development of drugs for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Scientific Research Applications

Identification and Analysis of New Chemical Entities

  • The identification of new designer drugs, including piperazine derivatives, highlights the ongoing challenges in forensic toxicology to detect novel psychoactive substances in illegal products. This research emphasizes the importance of developing analytical methods to identify and characterize these compounds to address public health concerns Uchiyama et al., 2013.

Synthesis and Process Optimization

  • Research on the scale-up synthesis of dopamine uptake inhibitors showcases advancements in chemical synthesis, focusing on optimizing processes to improve yield, reduce environmental impact, and eliminate the need for chromatographic purifications. Such studies are crucial for the pharmaceutical industry to manufacture active pharmaceutical ingredients more efficiently and sustainably Ironside et al., 2002.

Analytical Chemistry and Quality Control

  • The determination of the impurity profile of drug substances is essential for ensuring the safety and efficacy of pharmaceuticals. Studies like the one conducted by Thomasberger et al. (1999), employing liquid chromatography-mass spectrometry (LC-MS) for impurity profiling, are fundamental in the pharmaceutical industry for quality control and regulatory compliance.

Exploration of Serotonergic Activity

  • Research into the serotonergic system, including the synthesis and biological evaluation of serotonin-selective reuptake inhibitors (SSRIs), is significant for developing treatments for depression and other psychiatric disorders. Studies exploring the synthesis of compounds with potentially improved adverse reaction profiles contribute to the search for better therapeutic options Dorsey et al., 2004.

Receptor Imaging and Drug Design

  • The development of radiolabeled compounds for positron emission tomography (PET) imaging of 5-HT1A receptors is a key area of research in neuroscience and pharmacology. Such studies aid in understanding the role of serotonergic neurotransmission in various psychiatric and neurological disorders and in the development of targeted therapies Plenevaux et al., 2000.

Antimicrobial and Antifungal Applications

  • The synthesis and evaluation of novel compounds with antimicrobial and antifungal activities are crucial for addressing the growing issue of antibiotic resistance. Research in this area contributes to the discovery of new therapeutic agents capable of treating resistant infections Gul et al., 2019.

Future Directions

The future directions for the study of “[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate” could involve further exploration of its therapeutic potential , particularly in relation to its interaction with alpha1-adrenergic receptors . Further studies could also focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-27-19-7-5-18(6-8-19)23-9-11-24(12-10-23)20(25)15-28-21(26)14-16-3-2-4-17(22)13-16/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUGISVORNEDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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